Methotrexate is a potent antimetabolite and immunosuppressant, primarily known for its role in treating various cancers and autoimmune diseases. Originally developed as an analogue of folate, it is chemically classified as 4-amino-10-methylfolic acid. The compound's chemical formula is , with a molecular weight of approximately 454.44 g/mol . Methotrexate functions by inhibiting key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase, which is crucial for the production of nucleic acids necessary for cell division .
Methotrexate undergoes several chemical transformations upon administration. After entering cells, it is converted into methotrexate polyglutamate by the addition of glutamate moieties through the action of folylpolyglutamate synthase. This polyglutamated form has a higher affinity for target enzymes, enhancing its inhibitory effects on nucleotide synthesis . Key reactions include:
Methotrexate exhibits a range of biological activities due to its mechanism of action:
Methotrexate can be synthesized through several methods, primarily involving the condensation of pteridine derivatives with glutamic acid. Common synthetic routes include:
Methotrexate has diverse applications in medicine:
Methotrexate interacts with various drugs and biological molecules, which can significantly influence its efficacy and safety profile:
Several compounds share structural or functional similarities with methotrexate. Here are notable examples:
Compound Name | Similarity to Methotrexate | Unique Features |
---|---|---|
5-Fluorouracil | Antimetabolite; inhibits thymidylate synthase | Primarily used in cancer therapy |
Pemetrexed | Folate analogue; inhibits multiple enzymes | Effective against mesothelioma |
Trimethoprim | Antifolate; inhibits bacterial dihydrofolate reductase | Primarily an antibiotic |
Leucovorin | Active form of folic acid; used to rescue normal cells post-methotrexate treatment | Used to mitigate methotrexate toxicity |
Methotrexate's unique binding affinity for dihydrofolate reductase and its ability to form polyglutamates set it apart from these compounds, allowing for prolonged action within cells and enhanced therapeutic effects .
Methotrexate possesses the empirical formula C20H22N8O5, representing a complex organic molecule with twenty carbon atoms, twenty-two hydrogen atoms, eight nitrogen atoms, and five oxygen atoms [1] [3] [6]. This molecular composition reflects the compound's sophisticated heterocyclic structure, which incorporates multiple functional groups essential for its biological activity [9] [10]. The empirical formula demonstrates the nitrogen-rich nature of methotrexate, with eight nitrogen atoms distributed across the pteridine ring system and amino functional groups [1] [2].
The molecular composition indicates a relatively high nitrogen content, accounting for approximately 24.7% of the total molecular mass, which is characteristic of pteridine-based compounds [3] [4]. The carbon framework comprises 52.9% of the molecular mass, while hydrogen contributes 4.9%, and oxygen accounts for 17.6% of the total molecular weight [6] [9].
Element | Count | Atomic Mass Contribution (%) |
---|---|---|
Carbon | 20 | 52.9 |
Hydrogen | 22 | 4.9 |
Nitrogen | 8 | 24.7 |
Oxygen | 5 | 17.6 |
The monoisotopic mass of methotrexate is precisely 454.171316 g/mol, calculated using the most abundant isotopes of each constituent element [3] [6] [9]. This value represents the exact mass of the molecule when composed entirely of the most common isotopic forms: carbon-12, hydrogen-1, nitrogen-14, and oxygen-16 [3] [6]. The monoisotopic mass provides critical accuracy for mass spectrometric analysis and structural confirmation studies [9] [10].
In contrast, the average molecular mass ranges from 454.4393 to 454.447 g/mol across different authoritative sources [2] [4] [6] [9] [10]. This average mass accounts for the natural isotopic distribution of all constituent elements, incorporating the presence of less abundant isotopes such as carbon-13 and nitrogen-15 [6] [9]. The difference between monoisotopic and average masses, approximately 0.27 g/mol, reflects the cumulative effect of isotopic abundance on molecular weight calculations [3] [6].
Mass Type | Value (g/mol) | Calculation Basis |
---|---|---|
Monoisotopic | 454.171316 | Most abundant isotopes only |
Average | 454.4393-454.447 | Natural isotopic distribution |
Difference | 0.268 | Isotopic abundance effect |
The pteridine ring system constitutes the core structural element of methotrexate, specifically featuring a 2,4-diamino-6-pteridine configuration [11] [27] [28]. This bicyclic heterocyclic system consists of a pyrazine ring fused to a pyrimidine ring, creating a rigid planar structure essential for enzyme recognition and binding [11] [28] [29]. The pteridine ring contains four nitrogen atoms strategically positioned to facilitate hydrogen bonding interactions with target enzymes, particularly dihydrofolate reductase [27] [28].
The 2,4-diamino substitution pattern on the pteridine ring is crucial for biological activity, with amino groups at positions 2 and 4 providing specific hydrogen bonding capabilities [27] [28] [29]. Research demonstrates that the pteridine ring binds within a primarily hydrophobic pocket of dihydrofolate reductase, although strong ionic interactions occur between the ring system and specific amino acid residues [28] [29]. The pteridine moiety undergoes protonation upon enzyme binding, creating a charged species that enhances binding affinity through electrostatic interactions [27] [29].
Structural studies reveal that the pteridine ring adopts a specific orientation within enzyme active sites, with the N1 and N8 positions participating in critical hydrogen bonds [28] [29]. The planar geometry of the pteridine system allows for optimal π-π stacking interactions with aromatic residues in protein binding sites [11] [28].
The para-aminobenzoyl moiety serves as a critical bridging component between the pteridine ring and the glutamic acid residue [11] [13] [15]. This aromatic system consists of a benzoic acid derivative with an amino group positioned para to the carboxyl functionality [11] [13]. The p-aminobenzoyl group undergoes N-methylation, distinguishing methotrexate from its natural folate analogs [13] [15] [16].
The aromatic benzene ring provides essential hydrophobic interactions within enzyme binding sites, contributing significantly to overall binding affinity [11] [15] [27]. Crystallographic studies demonstrate that the p-aminobenzoyl moiety interacts with specific hydrophobic residues, including tryptophan and proline residues in various enzyme systems [15] [27]. The amide linkage connecting the p-aminobenzoyl group to the glutamic acid component exhibits specific geometric constraints that are essential for biological activity [27] [13].
The methyl substitution on the bridging nitrogen atom represents a key structural modification that enhances metabolic stability and alters binding characteristics compared to natural folate substrates [13] [15] [16]. This N-methylation prevents certain enzymatic transformations while maintaining essential binding interactions [15] [16].
The glutamic acid component provides the L-configuration stereochemistry that defines methotrexate's chirality and contributes two ionizable carboxylic acid groups [11] [14] [23]. This amino acid residue maintains the same stereochemical configuration as natural L-glutamic acid, with the S-configuration at the α-carbon center [17] [18] [23]. The glutamic acid moiety contains both α-carboxyl and γ-carboxyl groups, creating a dicarboxylic acid functionality with distinct pKa values [23] [14].
The carboxylic acid groups exhibit pH-dependent ionization behavior, with both groups being highly ionized at physiological pH [23] [14]. This ionization pattern contributes significantly to the compound's solubility characteristics and membrane transport properties [14] [23]. The glutamic acid residue serves as a recognition element for folate transport systems, enabling cellular uptake through specific transporter proteins [11] [14].
Research indicates that the glutamic acid component can undergo polyglutamation reactions within cells, leading to the formation of methotrexate polyglutamates with enhanced intracellular retention [14] [11]. The spatial arrangement of the two carboxyl groups allows for chelation interactions with metal ions and specific binding to polyglutamate synthesis enzymes [14] [13].
Methotrexate possesses a single chiral center located at the α-carbon of the glutamic acid residue, resulting in two possible enantiomeric forms [17] [18] [20]. The therapeutically active form exhibits S-configuration, corresponding to L-glutamic acid stereochemistry [17] [18] [23]. This stereochemical arrangement is critical for biological activity, as the R-enantiomer (D-methotrexate) demonstrates significantly reduced therapeutic efficacy [17] [18].
Enantiomeric analysis studies reveal that commercial methotrexate preparations may contain trace amounts of the R-enantiomer as an impurity, typically at levels below 0.2% weight/weight [18] [20]. Advanced analytical techniques, including cyclodextrin-modified capillary electrophoresis and chiral high-performance liquid chromatography, enable precise determination of enantiomeric purity [17] [18] [20].
The stereochemical configuration influences molecular recognition by enzymes and transport proteins, with the S-enantiomer demonstrating optimal binding geometry for dihydrofolate reductase interaction [17] [20] [23]. The chiral center affects the overall three-dimensional structure of the molecule, influencing the spatial relationships between functional groups essential for biological activity [17] [18].
Stereochemical Property | Specification | Biological Significance |
---|---|---|
Chiral Centers | 1 | Single point of asymmetry |
Active Configuration | S (L-glutamic acid) | Optimal enzyme binding |
Inactive Configuration | R (D-glutamic acid) | Reduced biological activity |
Enantiomeric Purity | >99.8% S-form | Pharmaceutical requirement |
The official IUPAC nomenclature for methotrexate is (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid [1] [6] [9] [10]. This systematic name precisely describes the complete molecular structure, including stereochemical specification and functional group connectivity [1] [9]. An alternative IUPAC designation is N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, which emphasizes the relationship to glutamic acid [24] [26].
The historical name amethopterin remains widely recognized in scientific literature, derived from the compound's original designation as an amino analog of pterin [2] [24] [25]. Pharmaceutical trade names include Trexall, Rheumatrex, Mexate, and Metatrexan, reflecting various commercial formulations [24] [25] [10]. Chemical synonyms encompass 4-amino-10-methylfolic acid and methylaminopterin, highlighting structural relationships to folic acid [24] [25] [26].
Common abbreviated forms include the widely used acronym, though full nomenclature is preferred in formal scientific communication [24] [25]. The designation (+)-amethopterin specifically indicates the dextrorotatory optical activity of the S-enantiomer [24] [26].
Nomenclature Type | Designation |
---|---|
IUPAC Systematic | (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid |
Alternative IUPAC | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid |
Historical Name | Amethopterin |
Chemical Synonyms | 4-amino-10-methylfolic acid, Methylaminopterin |
Pharmaceutical Names | Trexall, Rheumatrex, Mexate, Metatrexan |
CAS Registry Number | 59-05-2 |
Methotrexate crystallizes as a yellow-to-orange crystalline powder that is odorless and tasteless at room temperature [1] [2].
Single-crystal X-ray diffraction reveals multiple hydrated and anhydrous polymorphs. Table 1 lists the best-characterized lattices.
Polymorph | Space group | a/Å | b/Å | c/Å | α/° | β/° | γ/° | Z | Reference |
---|---|---|---|---|---|---|---|---|---|
Tetrahydrate | I4₁22 | 10.372 [3] | – | 45.546 [3] | 90 | 90 | 90 | 8 | 91 |
Hydrated strontium salt | P1̄ (triclinic) | 9.210 [4] | 11.134 [4] | 12.514 [4] | 69.8 | 83.4 | 79.7 | 2 | 13 |
Anhydrous (polycrystalline) | P1̄ | 11.201 [5] | 11.489 [5] | 12.262 [5] | 83.6 | 73.9 | 79.5 | 2 | 28 |
Differential scanning calorimetry and classical capillary measurements converge on an onset melt/dec range of 188–195 °C, routinely reported as 195 °C for pharmaceutical quality control [6] [7].
Thermogravimetric–infrared coupling shows loss of crystallization water at 110–140 °C followed by peptide-bond cleavage above 210 °C with complete carbonization by 500 °C [8]. In aqueous media, alkaline hydrolysis accelerates sharply above pH 9, producing N¹⁰-methylpteroic acid as the principal product via first-order kinetics (k = 5.1 × 10⁻³ min⁻¹ at 90 °C, pH 10) [9].
Un-ionized methotrexate is practically insoluble in neutral water (<0.01 mg/mL at 25 °C) [1]; solubility rises to ≈2.5 mg/mL in 0.01 M NaOH at 22 °C through carboxylate ionization [10]. The disodium salt reaches 99 mg/mL in water [11].
Table 2 summarizes measured solubilities.
Solvent (25 °C) | Solubility | Notes | Reference |
---|---|---|---|
DMSO | 91 mg/mL [12] | Complete dissolution without heat | 58 |
DMF | High [13] | Qualitative description “highly soluble” | 55 |
Methanol | Sparingly soluble ≈ 1 mg/mL [7] | – | 57 |
Ethanol 96% | Practically insoluble [2] | – | 90 |
Acetone | Soluble for amorphous form [13] | Crystallinity dependent | 55 |
Dichloromethane, Ether | Insoluble [1] | – | 32 |
Shake-flask studies show a sigmoidal pH-solubility curve with a 50-fold rise between pH 5 and 8 due to successive dissociation of α- and γ-carboxyl groups [14]. Table 3 highlights key points.
pH | Solubility (µg/mL) | Experimental Medium | Reference |
---|---|---|---|
1.5 | <1 | 0.1 N HCl | 101 |
5.0 | 18 | NaAc/HAc | 63 |
7.4 | 135 | PBS, 37 °C | 108 |
9.5 | >1,000 | Borate buffer | 97 |
Neutral aqueous spectra show three π-π* transitions: 258 nm, 303 nm, and 374 nm (ε ≈ 22,000 L mol⁻¹ cm⁻¹ at 303 nm) [15] [6]. Under alkaline conditions the 258 nm peak red-shifts to 267 nm with hyperchromicity attributable to full deprotonation [16].
Attenuated total-reflection FTIR bands include O–H stretch 3450 cm⁻¹ (carboxyl and hydrate), N–H stretch 3080 cm⁻¹, amide/carboxyl C=O 1670–1600 cm⁻¹ split doublet, aromatic C=C 1510 cm⁻¹, and C–O stretch 1400–1200 cm⁻¹ [8].
^13C NMR (90% ^13C-enriched C2) shows a 6 ppm up-field shift of C2 upon N1 protonation, confirming that methotrexate binds to dihydrofolate reductase with N1 protonated up to pH 9.2 [17]. pK_a(N1) for free drug is 5.73 ± 0.02 in D₂O by the same method [18].
Shake-flask measurements in n-octanol/water give logP = –1.4 for neutral methotrexate at pH 5.0 [19]. Calculated XLogP3-AA is –2.67 [20]. Pegylated esters raise logP to 4.3 irrespective of PEG molecular weight, demonstrating esterification removes ionizable sites [19].
Travelling-wave ion mobility mass spectrometry reports TWCCS values (nitrogen drift gas, 600 V/cm) of 192.46 Ų [M+H–H₂O]^+, 201.44 Ų [M+K]^+, and 201.74 Ų [M+Na]^+ [21].
Stressor | Medium | Key Findings | Kinetic Model / k | Reference |
---|---|---|---|---|
Hydrolysis | 0.01 M NaOH, 90 °C | Complete conversion to N¹⁰-methylpteroic acid in 4 h | First order; 5.1 × 10⁻³ min⁻¹ | 97 |
Photolysis (300-450 nm) | pH 7 DI water, 25 °C | 11 TPs identified; quantum yield independent of ionization | Pseudo-first order; Φ ≈ 5 × 10⁻³ | 98 |
UV-C/H₂O₂ (254 nm) | pH 3.5, 3 mM H₂O₂ | 82% removal in 120 min; four TPs detected | k = 0.028 min⁻¹ | 106 |
UV-C/TiO₂/H₂O₂ | pH 3.5 | 65.7% removal in 120 min | k = 0.016 min⁻¹ | 106 |
Intrathecal cocktail (0.2 mg/mL) | 0.9% NaCl, 25 °C, dark | <10% loss over 28 days | Zero order; 0.003 mg mL⁻¹ day⁻¹ | 111 |
Lyophilized bulk | Shelf 25 °C/60% RH | No increase >0.05% in degradants over 24 mo | – | 82 |
Photodegradation proceeds via self-sensitized generation of ^1O₂, triplet methotrexate, and triplet pteridine, with cleavage of the C–N bond yielding pteridine derivatives and N-(4-aminobenzoyl)-L-glutamic acid (overall Φ ≈ 0.01) [22].
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular formula | C₂₀H₂₂N₈O₅ | – | 32 |
Relative molecular mass | 454.44 g mol⁻¹ | – | 32 |
Appearance | Yellow-orange crystalline powder | 25 °C | 90 |
Density (bulk) | 1.23 g cm⁻³ | Helium pycnometry | 66 |
pK_a1 (N1) | 5.73 | 25 °C, D₂O | 44 |
pK_a2 (γ-COOH) | 4.8 | Potentiometry | 63 |
Aqueous solubility | <0.01 mg/mL | pH 7, 25 °C | 32 |
LogP (octanol/water) | –1.4 | pH 5, 25 °C | 70 |
UV λ_max | 258 nm, 303 nm, 374 nm | pH 7 | 35 |
FTIR C=O stretch | 1670–1600 cm⁻¹ | ATR | 37 |
CCS (TWIMS) | 201.44 Ų ([M+K]^⁺) | N₂, 650 m s⁻¹ | 5 |
Crystal Versatility – Methotrexate demonstrates at least four polymorphic/hydrated lattices, each capable of significant conformational flexibility through rotation about the C6–C9 bond; such adaptability is considered crucial for high-affinity binding to dihydrofolate reductase [23] [4].
Thermo-hydrolytic Sensitivity – Above pH 9 or 200 °C, backbone scission dominates degradation, whereas neutral aqueous solutions remain stable for weeks at 25 °C, enabling parenteral storage for up to 28 days in saline [24].
Spectroscopic Fingerprinting – The pteridine chromophore drives distinct UV bands whose ratios serve as a rapid identity and purity test; photobleaching shifts these ratios, offering an in-situ indicator of oxidative stress [25] [26].
Environment & Treatment – Advanced oxidation (UV-C/H₂O₂) achieves >80% mineralization at acidic pH with minimal energy input, but ecotoxicological assays reveal intermediate products may be more toxic than the parent drug, underscoring the need for complete mineralization [27] [28].
Acute Toxic;Irritant;Health Hazard